molecular formula C40H60N8O11S2 B14862797 Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH

Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH

Cat. No.: B14862797
M. Wt: 893.1 g/mol
InChI Key: LEKJRKNOBZXSAR-FIMGNQKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH is a synthetic peptide featuring a hexanoic acid (Hexa) moiety at the N-terminus, followed by a sequence containing two cysteine residues (Cys), two consecutive prolines (Pro-Pro), threonine (Thr), glutamine (Gln), and phenylalanine (Phe), with a terminal cysteine carboxyl group. Proline-rich sequences (Pro-Pro) are known to influence secondary structures, such as β-turns or polyproline helices, which can modulate receptor binding or enzymatic resistance .

Properties

Molecular Formula

C40H60N8O11S2

Molecular Weight

893.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2R)-2-(hexanoylamino)-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C40H60N8O11S2/c1-3-4-6-15-32(51)42-27(21-60)38(56)48-19-10-14-30(48)39(57)47-18-9-13-29(47)36(54)46-33(23(2)49)37(55)43-25(16-17-31(41)50)34(52)44-26(20-24-11-7-5-8-12-24)35(53)45-28(22-61)40(58)59/h5,7-8,11-12,23,25-30,33,49,60-61H,3-4,6,9-10,13-22H2,1-2H3,(H2,41,50)(H,42,51)(H,43,55)(H,44,52)(H,45,53)(H,46,54)(H,58,59)/t23-,25+,26+,27+,28+,29+,30+,33+/m1/s1

InChI Key

LEKJRKNOBZXSAR-FIMGNQKVSA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(CS)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is carefully monitored to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in protein engineering and the study of protein-protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new biomaterials and functional materials .

Mechanism of Action

The mechanism of action of Hexa-Cys-Pro-Pro-Thr-Gln-Phe-Cys-COOH involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds with other cysteine-containing proteins, influencing their structure and function. This peptide can also interact with cell membranes, potentially disrupting their integrity and leading to cell death in certain contexts .

Comparison with Similar Compounds

Research Implications and Limitations

  • This compound ’s structural uniqueness lies in its Pro-Pro-Thr motif and terminal modifications, which may enhance stability for in vivo applications compared to shorter analogues like H-Ala-Pro-Phe-OH.
  • Limited empirical data on the target peptide’s bioactivity necessitate further studies, leveraging insights from Oxycotin’s disulfide-driven receptor interactions .

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